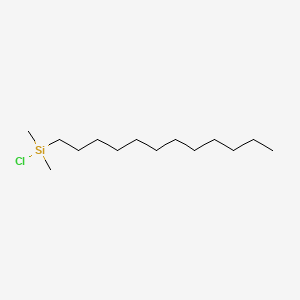![molecular formula C7H10N2 B1223502 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine CAS No. 71257-38-0](/img/structure/B1223502.png)
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
Übersicht
Beschreibung
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . It is synthesized through a transformation of 2-imidazolines . This compound has been realized through a pseudo-three-component reaction of 2-imidazolines with terminal electron-deficient alkynes .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine involves a direct asymmetric intramolecular aza-Friedel–Crafts reaction of N-aminoethylpyrroles with aldehydes catalyzed by a chiral phosphoric acid . This method has been shown to be quite general toward various aldehydes and pyrrole derivatives .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine is complex and includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine include a pseudo-three-component reaction of 2-imidazolines with terminal electron-deficient alkynes . This reaction first generates imidazolidines, containing an N-vinylpropargylamine fragment .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine: is a biologically active scaffold that includes a pyrrole ring and a pyrazine ring. This compound has shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . Its versatility makes it a valuable compound in the development of new pharmaceuticals.
Antimicrobial Agents
Derivatives of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine have exhibited significant antibacterial and antifungal activities. These compounds can be synthesized through various methods, including cyclization and ring annulation, making them promising candidates for developing new antimicrobial agents .
Antiviral Research
The antiviral properties of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine derivatives make them an important area of study, especially in the search for treatments against new and emerging viral infections. Research into the action mechanisms of these derivatives is ongoing, which could lead to breakthroughs in antiviral therapies .
Antioxidant Development
As antioxidants play a crucial role in protecting cells from oxidative stress, 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine derivatives are being explored for their potential antioxidant activity. This could lead to the development of new antioxidant supplements or therapeutic agents .
Antitumor and Anticancer Studies
The antitumor properties of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine derivatives are of particular interest in cancer research. These compounds could serve as leads in the design and synthesis of new anticancer drugs, contributing to the fight against various forms of cancer .
Kinase Inhibition
Kinases are enzymes that play a key role in many cellular processes1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine derivatives have shown activity in kinase inhibition, which is vital for developing targeted therapies for diseases like cancer and inflammatory disorders .
Organic Material Synthesis
The nitrogen-containing heterocyclic structure of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine makes it a useful building block in the synthesis of organic materials. Its incorporation into larger molecules can impart desirable properties like stability and reactivity .
Natural Product Isolation
Many pyrrolopyrazine derivatives have been isolated from natural sources such as plants, microbes, soil, and marine life. Studying these natural derivatives can lead to the discovery of new compounds with unique biological activities .
Wirkmechanismus
Target of Action
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . Compounds with similar structures have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Based on its biological activities, it can be inferred that it may affect various pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given its range of biological activities, it can be inferred that it may have various effects at the molecular and cellular levels, such as inhibiting microbial growth, reducing inflammation, inhibiting viral replication, preventing fungal growth, reducing oxidation, inhibiting tumor growth, and inhibiting kinase activity .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-7-6-8-3-5-9(7)4-1/h1-2,4,8H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBDXDPBLIQCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364290 | |
| Record name | 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71257-38-0 | |
| Record name | 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1223421.png)

![N-[5-methyl-2-(4-methylphenyl)-3-pyrazolyl]-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl)oxy]acetamide](/img/structure/B1223424.png)
![2-(butylamino)-3-(3-chlorophenyl)-7-methyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1223425.png)
![3-methyl-4-oxo-1-phthalazinecarboxylic acid [2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1223426.png)
![3-[[4-(2,3-dimethylphenyl)-1-piperazinyl]-oxomethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1223427.png)
![1-[[(4-Ethyl-5-methyl-3-thiophenyl)-oxomethyl]amino]-3-(2-phenylethyl)thiourea](/img/structure/B1223431.png)
![2-(2,4-dibromophenoxy)-N-[oxo-(propan-2-ylamino)methyl]acetamide](/img/structure/B1223436.png)
![2-[2-(Methylsulfamoyl)-5-(trifluoromethyl)phenyl]sulfinylbenzoic acid](/img/structure/B1223438.png)



![N-(4-methylphenyl)-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]amine](/img/structure/B1223442.png)
![N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1223443.png)